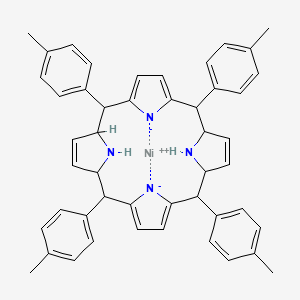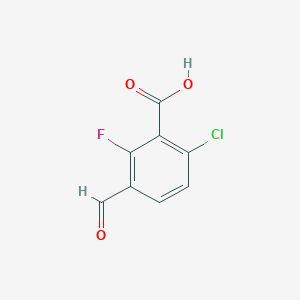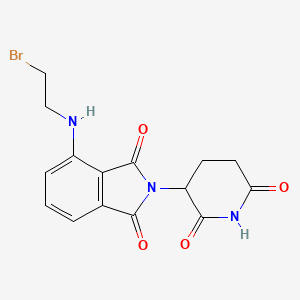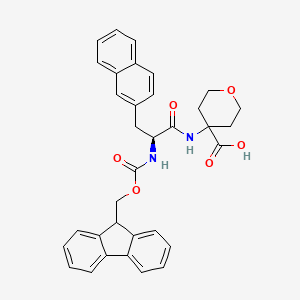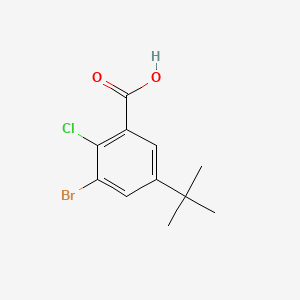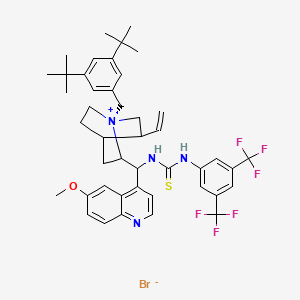![molecular formula C21H14O6 B14771363 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C27H18O6. This compound is known for its unique structure, which includes three carboxylic acid groups attached to a benzene ring system. It is commonly used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its ability to form stable structures with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves a multi-step process. One common method includes the following steps :
Starting Material: 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The starting material is oxidized using nitric acid (HNO3) in a water medium at 170°C for 24 hours.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to a weakly basic pH.
Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the product.
Purification: The solid product is filtered and dried under vacuum to obtain the final compound with a yield of approximately 76%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more carboxylic acid groups, while reduction may produce alcohols .
Scientific Research Applications
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous structure capable of gas storage and separation .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its three carboxylic acid groups attached to a benzene ring system, which allows it to form more complex and stable structures compared to its simpler counterparts. This makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
Molecular Formula |
C21H14O6 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)13-6-4-12(5-7-13)14-2-1-3-15(8-14)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
XXJHTGVYMCCFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


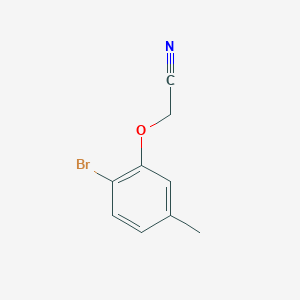
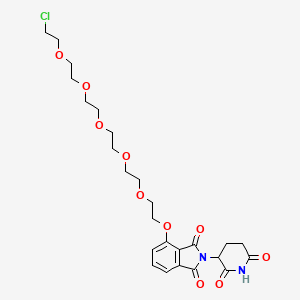
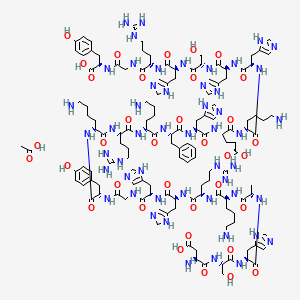
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
